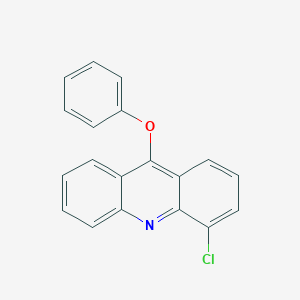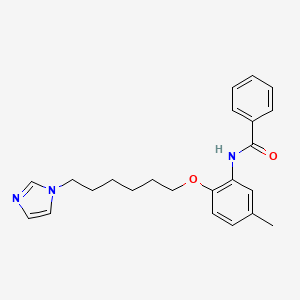
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyrazole ring with a chromene structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate, followed by intramolecular cyclization in the presence of silica-immobilized L-proline . This reaction is often carried out under solvent-free conditions using either conventional or microwave heating to enhance efficiency and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are likely employed to scale up the synthesis process. These methods aim to minimize environmental impact and improve the sustainability of the production process.
化学反应分析
Types of Reactions
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chromene ring to a dihydrochromene structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrazole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents, acids, and bases are often employed to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chromene-3-carboxylic acid derivatives, while reduction can produce dihydrochromene derivatives.
科学研究应用
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: Its unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Research: The compound’s interactions with biological molecules are explored to understand its potential therapeutic effects and mechanisms of action.
作用机制
The mechanism of action of 2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate involves its interaction with various molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
相似化合物的比较
Similar Compounds
2H-chromene-3-carboxylate derivatives: These compounds share the chromene core and exhibit similar biological activities.
Trifluoromethyl-pyrazole derivatives: These compounds have the trifluoromethyl-pyrazole moiety and are studied for their pharmacological properties.
Uniqueness
2-(3-(Trifluoromethyl)-1H-pyrazol-4-yl)ethyl 2H-chromene-3-carboxylate is unique due to the combination of the chromene and pyrazole rings, which imparts distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not typically observed in compounds with only one of these moieties.
属性
分子式 |
C16H13F3N2O3 |
|---|---|
分子量 |
338.28 g/mol |
IUPAC 名称 |
2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]ethyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)14-11(8-20-21-14)5-6-23-15(22)12-7-10-3-1-2-4-13(10)24-9-12/h1-4,7-8H,5-6,9H2,(H,20,21) |
InChI 键 |
XQWCJKLLWKPDAF-UHFFFAOYSA-N |
规范 SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCCC3=C(NN=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


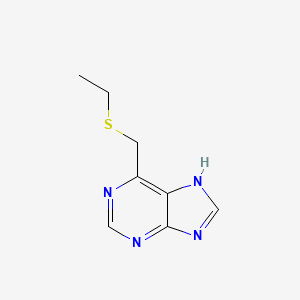


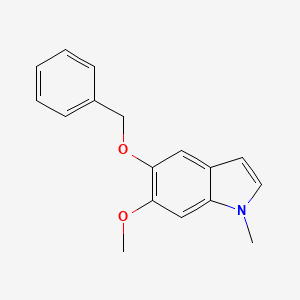
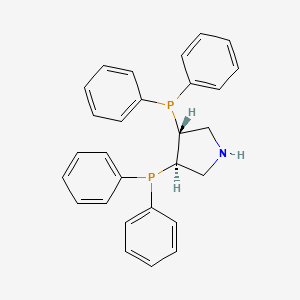

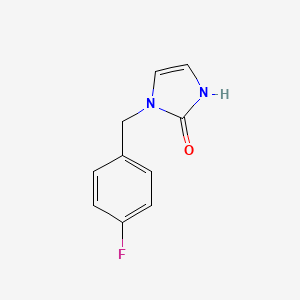
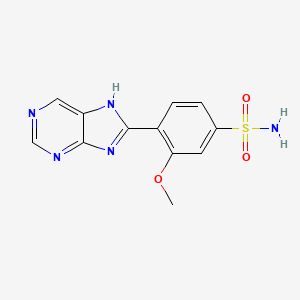
![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)
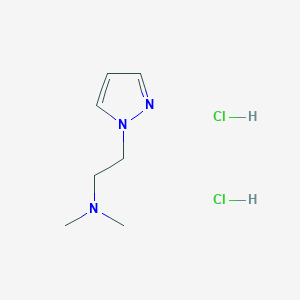
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)
